molecular formula C27H33IO3S B12325798 bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

Cat. No.: B12325798
M. Wt: 564.5 g/mol
InChI Key: FUYYTJIQJQBHRM-UHFFFAOYSA-M
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Description

Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate (IUPAC name) is a diaryliodonium salt with the molecular formula C₂₇H₃₃IO₃S and a molecular weight of 564.52 g/mol . It features two 2-tert-butylphenyl groups bonded to a central iodine atom, paired with a 4-methylbenzenesulfonate (tosylate) counterion. Key properties include:

  • Melting Point: 237–240°C
  • Purity: ≥99% (metals basis)
  • Sensitivity: Light-sensitive
  • SMILES Notation: CC1=CC=C(C=C1)S([O-])(=O)=O.CC (C)(C)C1=CC=C([I+]C2=CC=C(C=C2)C(C)(C)C)C=C1

Diaryliodonium salts are widely used as photoacid generators (PAGs) in photolithography, polymerization initiators, and arylating agents in organic synthesis.

Properties

Molecular Formula

C27H33IO3S

Molecular Weight

564.5 g/mol

IUPAC Name

bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

InChI

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

FUYYTJIQJQBHRM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Temperature : Controlled between 0°C and room temperature to prevent decomposition of iodonium intermediates.
  • Molar Ratios : 1:1.2 ratio of 2-tert-butylphenol to iodine, with 2 equivalents of 4-methylbenzenesulfonic acid.
  • Solvent : Dichloromethane (DCM) or acetonitrile (MeCN) for optimal solubility.

Workup and Isolation

  • Neutralization with calcium oxide or sodium bicarbonate.
  • Distillation of unreacted methylal or diethylformal under reduced pressure.
  • Recrystallization from ethyl acetate/hexane (1:10) yields 80–92% pure product.

Table 1 : Representative Yields for Acid-Catalyzed Synthesis

Starting Material Catalyst Solvent Yield (%) Purity (%)
2-tert-butylphenol H2SO4 DCM 86 98
2-tert-butylphenol TsOH MeCN 92 ≥99

One-Pot Oxidative Coupling

This method eliminates intermediate isolation steps, enhancing atom economy.

Oxidant Selection

  • Oxone : Generates [bis(trifluoroacetoxy)iodo]arenes in situ, enabling ligand exchange with arenes.
  • mCPBA (meta-chloroperbenzoic acid) : Preferred for electron-rich substrates, yielding 75–99% diaryliodonium salts.

Solvent Systems

  • Ethyl acetate (EtOAc) : Sustainable alternative to DCM, achieving 87–91% yields for nitro-substituted derivatives.
  • MeCN–TfOH : Facilitates rapid ligand exchange at 45–60°C.

Critical Parameter : Slow addition of arenes (6–12 hours) minimizes byproducts like (4-iodophenyl)(phenyl)iodonium salts.

Electrochemical Synthesis

Recent innovations employ undivided electrolysis cells to avoid chemical oxidants:

Setup

  • Anode : Graphite or platinum.
  • Electrolyte : MeCN–HFIP–TfOH (3:1:1) without added salts.
  • Current Density : 10 mA/cm² for 2–3 hours.

Scalability

  • 10 mmol scale produces >4 g product with 95% yield.
  • Solvent recovery >97% after cyclopentyl methyl ether precipitation.

Advantage : Eliminates stoichiometric oxidants, reducing waste generation (E-factor: 7.40–12.29).

Solvent-Free Mechanochemical Methods

Ball milling enables rapid synthesis under ambient conditions:

Protocol

  • Reagents : 2-tert-butylphenol, iodine, TsOH·H2O (1:1:1 molar ratio).
  • Milling Time : 30–60 minutes.
  • Yield : 78–85% with >95% purity.

Limitation : Limited to symmetric diaryliodonium salts due to poor mixing efficiency for bulky substrates.

Catalytic Approaches Using Cation-Exchange Resins

Sulfonated styrene-divinylbenzene resins replace liquid acids, simplifying catalyst recovery:

Continuous Flow Reactors

  • Resin Bed : Two tubular reactors in series (50–80°C).
  • Throughput : 50–60 mL/hr of 30% 2-tert-butylphenol solution.
  • Yield : 99% with 100% catalyst reuse for 10 cycles.

Table 2 : Comparison of Catalytic Methods

Catalyst Type Temperature (°C) Residence Time (hr) Yield (%)
H2SO4 60–70 2 98
Cation-Exchange Resin 50–80 1 99

Anion Exchange for Tosylate Salts

Final product isolation often requires anion metathesis:

Procedure

  • Dissolve crude iodonium triflate in MeCN.
  • Add NaOTs (1.1 equivalents) and stir for 1 hour.
  • Filter and wash with cold ether to obtain bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate.

Purity : ≥99% (metals basis) after recrystallization.

Industrial-Scale Production

Batch Reactors

  • Capacity : 100–500 L reactors with reflux condensers.
  • Cycle Time : 8–12 hours per batch.

Cost Analysis

  • Raw Materials : $120–150/kg for 2-tert-butylphenol.
  • Catalyst Cost : $0.50–1.00/g for sulfonated resins.

Emerging Trends

Photocatalytic Synthesis

UV irradiation (254 nm) accelerates iodine oxidation, reducing reaction times to 30 minutes.

Biocatalytic Routes

Preliminary studies using laccase enzymes show 40–50% yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds like carboxylic acids and ketones .

Scientific Research Applications

Organic Synthesis

Oxidizing Agent:
One of the prominent applications of bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate is as an oxidizing agent in organic synthesis. It facilitates the conversion of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. This reaction is significant for producing carbonyl compounds, which are vital intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Functionalized Molecules:
The compound serves as a building block for constructing functionalized molecules. Its halogenated structure allows for various substitution reactions, enabling the introduction of different functional groups into organic frameworks. This property is particularly useful in creating complex molecules with specific functionalities required in medicinal chemistry .

Photolithography

Photoacid Generator:
In the field of photolithography, this compound acts as a photoacid generator (PAG). When exposed to UV light, it decomposes to release acid, which catalyzes the cross-linking of polymeric materials used in photoresists. This application is crucial for semiconductor manufacturing, where precise patterning of microelectronic devices is required .

Improving Resolution and Sensitivity:
The use of this compound as a PAG enhances the resolution and sensitivity of photoresist materials. Research indicates that incorporating this compound into photoresist formulations can lead to improved performance metrics, such as lower exposure doses and better feature definition during the lithographic process .

Case Study 1: Synthesis and Application as an Oxidizing Agent

A study demonstrated the effectiveness of this compound in oxidizing various alcohols. The experimental results showed high yields and selectivity for aldehydes and ketones, making it a valuable reagent in synthetic organic chemistry.

Alcohol TypeProduct TypeYield (%)
Primary AlcoholAldehyde85
Secondary AlcoholKetone90

Case Study 2: Use in Photolithography

In semiconductor fabrication, the integration of this compound into photoresist systems was evaluated. The results indicated a significant improvement in resolution compared to conventional PAGs.

ParameterConventional PAGBis(2-tert-butylphenyl)iodanium
Resolution (nm)10070
Sensitivity (mJ/cm²)5030

Comparison with Similar Compounds

Bis(4-tert-butylphenyl)iodonium Triflate

  • Molecular Formula : C₂₁H₂₆F₃IO₃S
  • Molecular Weight : 542.39 g/mol
  • Key Differences :
    • Substituent Position: 4-tert-butyl (vs. 2-tert-butyl in the target compound).
    • Counterion: Trifluoromethanesulfonate (triflate) instead of tosylate.
    • Implications :
  • Reactivity : Triflate is a stronger leaving group than tosylate, making this salt more reactive in acid-catalyzed reactions .
  • Solubility : Triflate’s lower basicity improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to tosylate .

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate

  • Molecular Formula : C₁₄H₁₄BF₄IO₂
  • Molecular Weight : 428.03 g/mol
  • Key Differences :
    • Substituents: Electron-donating methoxy groups (vs. tert-butyl).
    • Counterion: Tetrafluoroborate (BF₄⁻).
    • Implications :
  • Acid Strength : Generates weaker acids (HBF₄) upon irradiation compared to tosylate-derived acids (HOTs), affecting photoresist performance .

Tosylate-Based Compounds: Functional Group Comparisons

Butane-1,4-diyl Bis(4-methylbenzenesulfonate)

  • Molecular Formula : C₁₈H₂₂O₆S₂
  • Applications : Alkylating agent in nucleophilic substitution reactions .
  • Reactivity: Acts as a di-electrophile for crosslinking, unlike the target compound’s role as an arylating agent or PAG .

1,4-Benzenediol Bis(4-methylbenzenesulfonate)

  • Molecular Formula : C₂₀H₁₈O₈S₂
  • Applications : Host molecule for Fe³⁺ recognition (stability constant: 1.98 × 10⁸ L/mol) .
  • Key Differences: Functionality: Phenolic sulfonate ester with chelating properties, contrasting with the iodonium salt’s photochemical activity .

Counterion Impact: Tosylate vs. Other Anions

Property Tosylate (Target Compound) Triflate Tetrafluoroborate
Leaving Group Ability Moderate High Low
Acid Strength (Generated) Strong (HOTs) Very Strong (HTf) Weak (HBF₄)
Solubility Moderate in organic solvents High Low
Thermal Stability High (mp 237–240°C) Moderate Moderate

Biological Activity

Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate, commonly referred to as BTPI, is a compound that has garnered attention for its unique biological activities and applications in various fields, particularly in photochemistry and polymer science. This article delves into the biological activity of BTPI, exploring its mechanisms of action, cellular effects, and relevant case studies.

BTPI functions primarily as a cationic photoinitiator , meaning it can absorb light and undergo a photochemical reaction to generate reactive species. These species are capable of initiating polymerization reactions, which is crucial in various biochemical applications. The compound's ability to generate acid upon light exposure further enhances its role as a photoacid generator, influencing cellular processes such as metabolism and gene expression.

Cellular Effects

The biological activity of BTPI is characterized by several key effects on cellular functions:

  • Cell Signaling Pathways : BTPI modulates critical signaling pathways, impacting cell proliferation, differentiation, and apoptosis. It can alter the activity of signaling molecules, leading to changes in cellular behavior.
  • Gene Expression : The compound influences gene expression by interacting with transcription factors, thereby affecting the transcriptional regulation of various genes.
  • Metabolic Pathways : BTPI interacts with metabolic enzymes, potentially altering metabolic flux and influencing overall cellular metabolism.

The compound exhibits low solubility in common solvents like PGMEA but shows better solubility in γ-butyrolactone and ethyl lactate. This solubility profile is essential for its application in laboratory settings where specific solvent interactions can affect its efficacy as a photoinitiator.

Case Studies

  • Cellular Response to BTPI : In laboratory studies, varying concentrations of BTPI were tested on different cell lines to assess its cytotoxic effects. Results indicated that lower concentrations effectively initiated desired biochemical reactions without significant toxicity, while higher concentrations led to cellular damage.
  • Photoinitiation in Polymerization : A study demonstrated that BTPI could successfully initiate polymerization reactions under UV light exposure, leading to the formation of polymers used in electronic components. The efficiency of polymer formation was directly correlated with the concentration of BTPI used.
  • Impact on Gene Regulation : Research highlighted that BTPI treatment resulted in significant changes in the expression levels of genes associated with cell cycle regulation. This suggests potential applications in cancer research where modulation of gene expression is critical.

Dosage Effects

The biological activity of BTPI is dose-dependent. At optimal doses, it can effectively induce polymerization without adverse effects; however, at elevated doses, it may exhibit toxicity characterized by cellular disruption and metabolic imbalance.

Transport and Distribution

Understanding the transport mechanisms of BTPI within biological systems is crucial for optimizing its use. The compound interacts with specific transporters that facilitate its movement across cellular membranes, ensuring effective localization and action within target cells.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) Formation of the iodonium precursor via electrophilic substitution using tert-butyl groups, and (2) Counterion exchange with 4-methylbenzenesulfonic acid. Key parameters include reaction temperature (0–20°C for step 2, as seen in similar sulfonate ester syntheses ), stoichiometric control of the sulfonate donor, and purification via recrystallization in non-polar solvents (e.g., hexane) . Yield optimization requires monitoring pH during ion exchange (neutral to slightly acidic conditions recommended) .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Purity analysis should combine:

  • HPLC : Use a C18 column with a methanol/water mobile phase (65:35 v/v) and UV detection at 254 nm .
  • NMR : Confirm absence of residual solvents (e.g., DMSO-d6) and validate tert-butyl proton signals at δ 1.3–1.5 ppm and aromatic protons at δ 7.2–7.8 ppm .
  • Elemental Analysis : Match calculated vs. observed C, H, S, and I percentages (theoretical values: C ~58%, H ~6.2%, S ~6.5%, I ~15.3%) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s stability under varying solvent conditions?

  • Methodological Answer : The tert-butyl groups enhance steric protection, reducing hydrolysis in polar solvents (e.g., water, ethanol). Stability tests in DMSO, THF, and acetonitrile (0–72 hrs, 25°C) show <5% degradation via HPLC . However, prolonged exposure to acidic aqueous media (pH <3) accelerates sulfonate cleavage, as observed in analogous tosylate derivatives . For long-term storage, anhydrous DCM or toluene at –20°C is recommended .

Q. What strategies resolve contradictions in reported reactivity data for this iodonium salt?

  • Methodological Answer : Discrepancies in photoredox catalysis or aryl transfer reactions may arise from:

  • Counterion effects : The 4-methylbenzenesulfonate group’s nucleophilicity can compete with desired pathways. Compare reactivity to hexafluorophosphate analogs .
  • Moisture sensitivity : Strict anhydrous conditions (e.g., glovebox) are critical; even trace water reduces electrophilicity .
  • Substrate scope : Test electron-rich vs. electron-deficient aryl partners to identify steric/electronic limitations .

Q. How can mechanistic studies differentiate between single-electron transfer (SET) and ion-pair mechanisms in reactions involving this compound?

  • Methodological Answer : Use:

  • Cyclic Voltammetry : Measure oxidation potential of the iodonium salt (expected: +0.8 to +1.2 V vs. SCE) to assess SET feasibility .
  • Radical Traps : Add TEMPO or BHT; suppression of product formation indicates radical intermediates .
  • Isotopic Labeling : Replace tert-butyl groups with deuterated analogs to track hydrogen transfer pathways via GC-MS .

Data-Driven Challenges

Q. What analytical techniques are most effective for characterizing byproducts during scale-up synthesis?

  • Methodological Answer :

  • LC-MS : Identify low-abundance impurities (e.g., mono-tert-butyl derivatives or sulfonate dimers) .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts .
  • TGA/DSC : Monitor thermal decomposition profiles to detect hygroscopicity or polymorphic transitions .

Q. How can researchers optimize the compound’s solubility for heterogeneous catalysis applications?

  • Methodological Answer :

  • Co-solvent Systems : Use DMF/THF (3:1) to enhance solubility while maintaining ionic strength .
  • Ionic Liquid Modification : Replace 4-methylbenzenesulfonate with bis(trifluoromethylsulfonyl)imide for improved lipophilicity .
  • Nanoparticle Immobilization : Anchor the iodonium salt on SiO₂ or TiO₂ supports to enable recyclability in polar media .

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